3-(Aminomethyl)pyridin-2-ol 3-(Aminomethyl)pyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 123369-45-9
VCID: VC20872486
InChI: InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9)
SMILES: C1=CNC(=O)C(=C1)CN
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

3-(Aminomethyl)pyridin-2-ol

CAS No.: 123369-45-9

Cat. No.: VC20872486

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)pyridin-2-ol - 123369-45-9

Specification

CAS No. 123369-45-9
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 3-(aminomethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9)
Standard InChI Key QHRUXDXIVIYFJJ-UHFFFAOYSA-N
SMILES C1=CNC(=O)C(=C1)CN
Canonical SMILES C1=CNC(=O)C(=C1)CN

Introduction

Chemical Structure and Properties

3-(Aminomethyl)pyridin-2-ol is an organic compound characterized by a pyridine ring with an aminomethyl group at position 3 and a hydroxyl group at position 2. This molecule exists in tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form, a phenomenon common among hydroxypyridines . The compound has multiple synonyms including 3-(Aminomethyl)Pyridin-2(1H)-One, 3-(aminomethyl)-1H-pyridin-2-one, and 2(1H)-Pyridinone,3-(aminomethyl)-(9CI) .

Physical and Chemical Properties

The basic physical and chemical properties of 3-(Aminomethyl)pyridin-2-ol are summarized in Table 1 below:

PropertyValue
PubChem CID579640
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
CAS Number123369-45-9
InChIInChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9)
InChIKeyQHRUXDXIVIYFJJ-UHFFFAOYSA-N
SMILESC1=CNC(=O)C(=C1)CN

Table 1: Physical and chemical properties of 3-(Aminomethyl)pyridin-2-ol

The compound features two functional groups that offer potential sites for chemical modifications and biological interactions: the aminomethyl group (-CH₂NH₂) and the hydroxyl/carbonyl group (depending on the tautomeric form). The presence of these groups contributes to the compound's hydrogen-bonding capabilities, making it particularly interesting for medicinal chemistry applications .

Synthetic Methodologies

Several synthetic approaches have been developed for the preparation of 3-(Aminomethyl)pyridin-2-ol and its derivatives, reflecting the compound's significance in chemical research.

Direct Synthesis Methods

One synthetic approach involves the catalytic hydrogenation of 3-cyanopyridin-2-ol precursors. This method typically employs catalysts such as Raney nickel or palladium on carbon under hydrogen pressure, resulting in the reduction of the cyano group to an aminomethyl functionality . The reaction can be represented as follows:

3-Cyanopyridin-2-ol + H₂ (with catalyst) → 3-(Aminomethyl)pyridin-2-ol

Alternative Synthetic Routes

Another reported approach involves the transformation of pyridine derivatives through a series of reactions. A study published in the Royal Society of Chemistry journals describes a traceless C3-selective umpolung of 1-amidopyridin-1-ium salts for the synthesis of related 3-(aminomethyl)pyridine compounds . While this specific method focuses on the synthesis of related compounds, it demonstrates the growing interest in developing efficient routes to this class of molecules.

Preparation of Salt Forms

The hydrochloride salt of 3-(Aminomethyl)pyridin-2-ol (CAS: 85468-38-8) is commonly prepared to improve stability and solubility properties for research applications . This salt form is synthesized by treating the free base with hydrochloric acid under controlled conditions, resulting in a crystalline solid that is often more stable for storage and handling purposes.

Biological Activities and Pharmacological Applications

Research has indicated that 3-(Aminomethyl)pyridin-2-ol and its derivatives exhibit various biological activities, making them attractive candidates for drug discovery programs.

Kinase Inhibition Properties

A significant application of 3-(Aminomethyl)pyridin-2-ol derivatives has been in the development of kinase inhibitors. Research published in 2018 reported the synthesis and profiling of a 3-aminopyridin-2-one-based fragment library against a panel of 26 protein kinases . This study identified that derivatives of this scaffold can function as ligand-efficient inhibitors of mitotic kinases, specifically the Monopolar Spindle 1 (MPS1) and Aurora kinase families .

These kinases play crucial roles in cell cycle regulation and have been recognized as promising targets for cancer therapy. The ability of 3-(Aminomethyl)pyridin-2-ol derivatives to inhibit these kinases suggests potential applications in oncology research .

Structure-Activity Relationships

Structure-activity relationship studies have revealed important insights into how structural modifications of the 3-(Aminomethyl)pyridin-2-ol scaffold affect biological activity. Key findings include:

  • The aminopyridinone core forms critical hydrogen bonds with the hinge region of target kinases

  • Substitutions at specific positions on the pyridine ring can significantly alter selectivity profiles

  • The introduction of larger substituents, such as benzamide groups, on the amino position can enhance potency but may reduce selectivity

Binding Modes and Molecular Interactions

X-ray crystallography studies have elucidated the binding modes of 3-aminopyridin-2-one derivatives with target kinases. These studies reveal that the scaffold forms key hydrogen bonds with the protein backbone of the kinase hinge region . Specifically:

  • The aminopyridinone NH forms a hydrogen bond with the carbonyl of a glutamic acid residue (e.g., E603 in MPS1)

  • The NH of a glycine residue (e.g., G605 in MPS1) forms a hydrogen bond with the carbonyl of the aminopyridinone

  • Additional interactions may occur between nitrogen atoms in the pyridyl ring and lysine residues in the binding site

These structural insights provide valuable guidance for the rational design of more potent and selective inhibitors based on this scaffold.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(Aminomethyl)pyridin-2-ol, a comparison with structurally related compounds provides useful context.

Comparison with Isomeric Compounds

Table 2 presents a comparison between 3-(Aminomethyl)pyridin-2-ol and related isomeric or structurally similar compounds:

CompoundStructure CharacteristicsNotable Properties
3-(Aminomethyl)pyridin-2-olAminomethyl at position 3, Hydroxyl at position 2Forms key hydrogen bonds with kinase hinge regions
5-(Aminomethyl)pyridin-3-olAminomethyl at position 5, Hydroxyl at position 3Different binding profile with enzymatic targets
3-Aminopyridin-2-olAmino group (not aminomethyl) at position 3Different melting point (118-130°C) and boiling point (358.7±35.0°C)
5-(Aminomethyl)-3-methylpyridin-2-olAdditional methyl group at position 3Modified solubility and biological activity profile

Table 2: Comparative analysis of 3-(Aminomethyl)pyridin-2-ol and related compounds

Structure-Property Relationships

The positioning of functional groups on the pyridine ring significantly influences the physicochemical properties and biological activities of these compounds. The 3-(Aminomethyl)pyridin-2-ol structure offers several advantages:

  • The 2-hydroxyl/carbonyl group and the aminomethyl substituent at position 3 create an optimal geometry for hydrogen bonding interactions with target proteins

  • The specific arrangement allows for selective binding to certain enzyme classes, including kinases

  • The compound's relatively low molecular weight (124.14 g/mol) makes it an excellent starting point for medicinal chemistry optimization, as it provides room for additional modifications while maintaining drug-like properties

Current Research and Future Directions

Research involving 3-(Aminomethyl)pyridin-2-ol continues to evolve, with several promising avenues being explored.

Medicinal Chemistry Applications

The aminopyridinone scaffold has gained attention as a versatile building block in medicinal chemistry. Recent studies have focused on:

  • Developing selective kinase inhibitors targeting specific cancer pathways

  • Exploring the potential of this scaffold in treating other diseases beyond cancer

  • Optimizing the pharmacokinetic properties of derivatives to improve their drug-like characteristics

Synthesis Method Innovations

Researchers are continuously developing more efficient and environmentally friendly methods for synthesizing 3-(Aminomethyl)pyridin-2-ol and its derivatives. These efforts aim to:

Structure-Based Drug Design

The availability of crystal structures showing the binding modes of aminopyridinone derivatives with target proteins has facilitated structure-based drug design approaches . These efforts are helping researchers to:

  • Rationally design more potent and selective inhibitors

  • Optimize interactions with specific binding sites

  • Develop compounds with improved physicochemical and pharmacokinetic properties

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